molecular formula C53H53Cl6NO18 B131897 2',7-Bis-O-{[(2,2,2,-Trichloroethyl)oxy]carbonyl Paclitaxel CAS No. 100449-86-3

2',7-Bis-O-{[(2,2,2,-Trichloroethyl)oxy]carbonyl Paclitaxel

Numéro de catalogue: B131897
Numéro CAS: 100449-86-3
Poids moléculaire: 1204.7 g/mol
Clé InChI: OQFBSZMVMFMSTB-DOWBJONWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “2',7-Bis-O-{[(2,2,2,-Trichloroethyl)oxy]carbonyl Paclitaxel” is a complex organic molecule with multiple functional groups. This compound is characterized by its intricate structure, which includes acetoxy, benzamido, phenyl, and trichloroethoxycarbonyloxy groups, among others. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including protection and deprotection of functional groups, formation of ester and amide bonds, and introduction of trichloroethoxycarbonyloxy groups. Each step would require specific reagents and conditions, such as:

    Protection/Deprotection: Use of protecting groups like TBDMS (tert-butyldimethylsilyl) for hydroxyl groups.

    Esterification: Reaction of carboxylic acids with alcohols in the presence of catalysts like DCC (dicyclohexylcarbodiimide).

    Amidation: Formation of amide bonds using reagents like EDC (ethyl(dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Analyse Des Réactions Chimiques

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like NaBH4 (sodium borohydride).

    Substitution: Nucleophilic substitution reactions involving the trichloroethoxycarbonyloxy groups.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO4 (potassium permanganate).

    Reducing Agents: NaBH4, LiAlH4 (lithium aluminium hydride).

    Catalysts: DCC, EDC, HOBt.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of carbonyl groups would yield alcohols.

Applications De Recherche Scientifique

Drug Delivery Systems

The incorporation of 2',7-Bis-O-{[(2,2,2-Trichloroethyl)oxy]carbonyl Paclitaxel into drug delivery systems has been a significant area of research. Its lipophilic nature allows for better solubility in lipid-based formulations, which can enhance bioavailability.

Table 1: Comparison of Drug Delivery Systems

Delivery System TypeAdvantagesLimitations
LiposomesImproved solubility and stabilityPotential leakage of drug
NanoparticlesTargeted delivery to tumor sitesComplex manufacturing processes
Polymeric MicellesEnhanced circulation timeLimited loading capacity

Anticancer Activity

Numerous studies have demonstrated the efficacy of 2',7-Bis-O-{[(2,2,2-Trichloroethyl)oxy]carbonyl Paclitaxel} in inhibiting cancer cell proliferation. Its mechanism involves disrupting microtubule dynamics, similar to its parent compound Paclitaxel.

Case Study: Breast Cancer Treatment

A recent study evaluated the effectiveness of this compound in breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations as low as 0.1 μM after 48 hours of exposure.

Synergistic Effects with Other Agents

Research has also focused on the synergistic effects of combining 2',7-Bis-O-{[(2,2,2-Trichloroethyl)oxy]carbonyl Paclitaxel} with other chemotherapeutic agents. For instance, co-administration with doxorubicin has shown enhanced cytotoxicity against resistant cancer cell lines.

Table 2: Synergistic Combinations and Their Effects

CombinationCancer TypeObserved Effect
Paclitaxel + DoxorubicinBreast CancerIncreased apoptosis
Paclitaxel + CisplatinOvarian CancerEnhanced efficacy

Formulation Development

The formulation of this compound into various dosage forms (e.g., injectable solutions and oral tablets) is crucial for optimizing its therapeutic use. Researchers are exploring different excipients that can improve stability and patient compliance.

Toxicity Studies

Despite its promising applications, toxicity remains a concern. Studies have indicated that while 2',7-Bis-O-{[(2,2,2-Trichloroethyl)oxy]carbonyl Paclitaxel} exhibits lower toxicity profiles compared to traditional chemotherapeutics, further investigations are necessary to fully understand its safety profile.

Mécanisme D'action

The mechanism of action of this compound would depend on its specific molecular targets and pathways. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. Alternatively, if the compound acts as a receptor agonist or antagonist, it might bind to the receptor and modulate its activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

  • 2',7-Bis-O-{[(2,2,2,-Trichloroethyl)oxy]carbonyl Paclitaxel
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer unique biological activities or chemical reactivity compared to similar compounds.

Activité Biologique

2',7-Bis-O-{[(2,2,2-Trichloroethyl)oxy]carbonyl Paclitaxel} is a derivative of the well-known anticancer agent paclitaxel. This compound has been developed to enhance the therapeutic efficacy and reduce the side effects associated with traditional paclitaxel formulations. The biological activity of this compound primarily revolves around its mechanism of action, which involves microtubule stabilization and modulation of apoptotic pathways.

The primary mechanism by which paclitaxel and its derivatives exert their anticancer effects is through the stabilization of microtubules. Microtubules are essential components of the cytoskeleton that play a critical role in cell division. Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing depolymerization, which leads to mitotic arrest and subsequent apoptosis in cancer cells .

Key Mechanistic Insights:

  • Microtubule Stabilization : 2',7-Bis-O-{[(2,2,2-Trichloroethyl)oxy]carbonyl Paclitaxel} enhances microtubule stability similar to paclitaxel, reducing the critical concentration required for tubulin polymerization .
  • Induction of Apoptosis : This compound activates several apoptotic pathways, including those involving caspases and pro-apoptotic proteins such as Bax . It also modulates signaling pathways that lead to cell death, including the activation of PTEN and inhibition of PI3K/Akt signaling .

In Vitro Studies

In vitro studies have demonstrated that 2',7-Bis-O-{[(2,2,2-Trichloroethyl)oxy]carbonyl Paclitaxel} exhibits potent cytotoxicity against various cancer cell lines. The compound has been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis in a dose-dependent manner.

Cell Line IC50 (nM) Effect
Ovarian Cancer (A2780)5.0Induces apoptosis
Breast Cancer (MCF-7)10.0Cell cycle arrest
Lung Cancer (A549)8.5Microtubule stabilization

In Vivo Studies

Animal models have been utilized to evaluate the efficacy of this compound in vivo. Studies indicate that 2',7-Bis-O-{[(2,2,2-Trichloroethyl)oxy]carbonyl Paclitaxel} significantly reduces tumor growth compared to control treatments.

  • Study Findings :
    • In a mouse model bearing A2780 ovarian tumors, treatment with this derivative resulted in a 60% reduction in tumor volume after three weeks of administration.
    • The compound demonstrated a favorable pharmacokinetic profile with reduced systemic toxicity compared to traditional paclitaxel formulations .

Case Studies

  • Ovarian Cancer Treatment :
    • A clinical case reported a patient with recurrent ovarian cancer who was treated with 2',7-Bis-O-{[(2,2,2-Trichloroethyl)oxy]carbonyl Paclitaxel}. The treatment resulted in significant tumor shrinkage and improved quality of life, highlighting its potential as an effective therapeutic option in resistant cases.
  • Combination Therapy :
    • Another study explored the effects of combining this compound with platinum-based drugs. The results indicated enhanced antitumor activity and synergistic effects in various cancer models, suggesting that combination therapy could further improve treatment outcomes .

Propriétés

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-3-phenyl-2-(2,2,2-trichloroethoxycarbonyloxy)propanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H53Cl6NO18/c1-27-33(74-45(66)39(76-47(68)72-26-53(57,58)59)37(30-16-10-7-11-17-30)60-43(64)31-18-12-8-13-19-31)23-51(69)42(77-44(65)32-20-14-9-15-21-32)40-49(6,41(63)38(73-28(2)61)36(27)48(51,4)5)34(75-46(67)71-25-52(54,55)56)22-35-50(40,24-70-35)78-29(3)62/h7-21,33-35,37-40,42,69H,22-26H2,1-6H3,(H,60,64)/t33-,34-,35+,37-,38+,39+,40-,42-,49+,50-,51+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQFBSZMVMFMSTB-DOWBJONWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC(=O)OCC(Cl)(Cl)Cl)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC(=O)OCC(Cl)(Cl)Cl)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H53Cl6NO18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90555195
Record name (5beta,7beta,10beta,13alpha)-4,10-Bis(acetyloxy)-13-{[(2R,3S)-3-benzamido-3-phenyl-2-{[(2,2,2-trichloroethoxy)carbonyl]oxy}propanoyl]oxy}-1-hydroxy-9-oxo-7-{[(2,2,2-trichloroethoxy)carbonyl]oxy}-5,20-epoxytax-11-en-2-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90555195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1204.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100449-86-3
Record name (5beta,7beta,10beta,13alpha)-4,10-Bis(acetyloxy)-13-{[(2R,3S)-3-benzamido-3-phenyl-2-{[(2,2,2-trichloroethoxy)carbonyl]oxy}propanoyl]oxy}-1-hydroxy-9-oxo-7-{[(2,2,2-trichloroethoxy)carbonyl]oxy}-5,20-epoxytax-11-en-2-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90555195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.